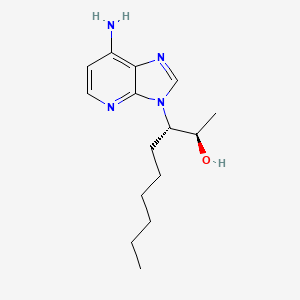

9-(2-Hydroxy-3-nonyl)-1-deazaadenine

Description

Structure

3D Structure

Properties

CAS No. |

103298-49-3 |

|---|---|

Molecular Formula |

C15H24N4O |

Molecular Weight |

276.38 g/mol |

IUPAC Name |

(2R,3S)-3-(7-aminoimidazo[4,5-b]pyridin-3-yl)nonan-2-ol |

InChI |

InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1 |

InChI Key |

JZTWTHJFDIWAKD-YPMHNXCESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CN=C21)N |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |

Synonyms |

1-deaza-EHNA 9-(2-hydroxy-3-nonyl)-1-deazaadenine 9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 2 Hydroxy 3 Nonyl 1 Deazaadenine

Strategies for the Construction of the 1-Deazaadenine Core

One common approach starts from appropriately substituted pyridine (B92270) precursors. For instance, the synthesis of 1-deazaadenosine (B84304), a related nucleoside, has been achieved from 7-nitroimidazo[4,5-b]pyridine. nih.gov A more general and convenient route to deazapurines often begins with commercially available and readily accessible starting materials like 6-iodo-1-deazapurine. nih.gov These precursors can then be elaborated through a series of reactions, including amination, to install the necessary functional groups.

A classical and effective method for constructing the fused imidazole (B134444) ring involves the cyclization of a diamine precursor. For example, the synthesis of 1-deazahypoxanthine, a closely related analogue, has been accomplished starting from 2,3-diaminopyridine. nih.gov This diamine can be treated with a reagent that provides the missing carbon of the imidazole ring, such as formic acid or a derivative, to facilitate ring closure. Subsequent chemical transformations can then be used to convert the resulting 1-deazahypoxanthine into the desired 1-deazaadenine core.

An improved synthetic route to 1-deazaadenosine involves the reduction of a nitro-intermediate, specifically 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine. nih.gov This highlights a common strategy where a nitro group is used as a precursor for the C6-amino group (C7 in the imidazo[4,5-b]pyridine nomenclature) of the final deazaadenine structure. The nitro group can be introduced via nitration of the heterocyclic core and subsequently reduced, often through catalytic hydrogenation. nih.gov

The following table summarizes key synthetic strategies for the 1-deazaadenine core.

Table 1: Synthetic Strategies for the 1-Deazaadenine Core| Starting Material | Key Transformation(s) | Resulting Intermediate/Core | Reference(s) |

|---|---|---|---|

| 7-Nitroimidazo[4,5-b]pyridine | Reduction of nitro group | 1-Deazaadenine | nih.gov |

| 6-Iodo-1-deazapurine | Amination, other functional group interconversions | 1-Deazaadenine derivatives | nih.gov |

| 2,3-Diaminopyridine | Cyclization with a C1 source, functional group manipulation | 1-Deazahypoxanthine (convertible to 1-deazaadenine) | nih.gov |

Regioselective Alkylation and Functionalization at the N9 Position

A significant challenge in the synthesis of 9-substituted purine (B94841) and deazapurine analogues is controlling the site of alkylation. The purine ring system has multiple nucleophilic nitrogen atoms (N3, N7, and N9), leading to the potential formation of a complex mixture of regioisomers. researchgate.net Direct alkylation of the 1-deazaadenine core under basic conditions with an alkyl halide typically yields a mixture of N9, N7, and N3-alkylated products. researchgate.netresearchgate.net

The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) tend to favor the formation of the thermodynamically more stable N9-substituted product. researchgate.netresearchgate.net In contrast, polar protic solvents can increase the proportion of the N3-isomer. researchgate.net To achieve high regioselectivity for the desired N9 isomer, various strategies are employed. One method involves the use of silylated purine derivatives, which can direct the alkylating agent to a specific nitrogen atom. nih.gov Another approach is to perform the reaction under conditions that allow for thermodynamic control, where the initially formed mixture of isomers can equilibrate to favor the most stable N9-adduct.

In the context of deazapurines, the electronic properties of the imidazo[4,5-b]pyridine ring system influence the nucleophilicity of the different nitrogen atoms. While N9 alkylation is often preferred, careful optimization of the base, solvent, and temperature is crucial to maximize the yield of the desired regioisomer and simplify purification. researchgate.net

The synthesis of 9-(2-hydroxy-3-nonyl)-1-deazaadenine involves the alkylation of the pre-formed 1-deazaadenine core with a suitable electrophile that contains the nine-carbon chain with the required hydroxyl group. nih.gov This is typically achieved by reacting the sodium salt of 1-deazaadenine with an appropriate epoxide, such as 1,2-epoxynonane. The reaction involves the nucleophilic attack of the N9-anion of the deazaadenine on one of the epoxide carbons.

This ring-opening reaction generates the 2-hydroxy-3-nonyl side chain attached to the N9 position. The regioselectivity of the epoxide opening is critical for obtaining the correct "2-hydroxy-3-nonyl" connectivity rather than a "3-hydroxy-2-nonyl" arrangement.

The 2-hydroxy-3-nonyl side chain contains two adjacent chiral centers, leading to four possible stereoisomers (two enantiomeric pairs of diastereomers). The target compound is the erythro diastereomer, which has a specific relative configuration at these two centers. nih.gov Achieving this stereochemistry requires an asymmetric synthesis approach.

One effective strategy is to use a stereochemically pure starting material for the side chain. For example, an enantiomerically pure epoxide or a chiral nonyl derivative can be used. The synthesis of the parent compound, EHNA, often utilizes D-mannitol as a chiral starting material to construct the side chain with the correct absolute stereochemistry. A similar strategy can be adapted for the 1-deaza analogue.

Alternatively, asymmetric induction can be achieved using a chiral auxiliary. This involves temporarily attaching a chiral molecule to the starting material to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.org For instance, menthol (B31143) is a known chiral auxiliary used in asymmetric synthesis to create enantiomerically pure products. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Catalytic asymmetric methods, using chiral catalysts (e.g., those based on rhodium complexes) for reactions like asymmetric hydrogenation or isomerization, also represent a powerful approach to control stereochemistry. wikipedia.org

Multi-Step Reaction Sequences and Yield Optimization

Each step in the sequence must be optimized by adjusting reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent and catalyst. For example, in the alkylation step, the choice of base (e.g., NaH, K2CO3) and solvent (e.g., DMF, DMSO) can significantly impact the regioselectivity and yield. researchgate.net Similarly, in steps involving protecting groups, efficient and clean deprotection is necessary to avoid side reactions and loss of material. nih.gov The yield of the final product is a cumulative result of the efficiency of each individual step in the reaction pathway.

Advanced Purification Techniques for this compound

Given the potential for forming isomeric byproducts during the synthesis, particularly from the alkylation step, rigorous purification of the final compound is essential. Standard laboratory techniques such as silica (B1680970) gel column chromatography are commonly employed to separate the desired N9-alkylated product from unreacted starting materials and other regioisomers (N7 and N3). nih.govresearchgate.net

For achieving high purity, especially for analytical or biological testing purposes, more advanced techniques are often necessary. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating closely related compounds like stereoisomers or regioisomers. Recrystallization is another effective method for purifying solid compounds, which can yield material of very high purity if a suitable solvent system is found. The final purity is typically assessed using analytical methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parallel Synthesis and Library Generation of Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and identify analogues with improved properties, medicinal chemists often employ parallel synthesis to generate libraries of related compounds. nih.govresearchgate.net This involves systematically modifying different parts of the molecule.

For this class of compounds, SAR studies have explored modifications at several positions:

The Heterocyclic Core: Analogues where other nitrogens in the purine ring are replaced by carbon (e.g., 3-deaza, 7-deaza, or 1,3-dideaza analogues) have been synthesized and evaluated. nih.gov

The N9-Side Chain: The length and functionality of the alkyl side chain can be varied. Libraries can be generated by using different epoxides or alkyl halides in the N9-alkylation step.

Substituents on the Core: Modifications can be made to the 6-amino group or other positions on the imidazo[4,5-b]pyridine ring. nih.govnih.gov

Parallel synthesis techniques allow for the rapid production of a series of compounds in small arrays (e.g., in 96-well plates), which facilitates high-throughput screening for biological activity. researchgate.net The data from these SAR studies are crucial for understanding the molecular interactions between the compound and its biological target, guiding the design of more potent and selective agents. nih.govmdpi.com For example, studies on related adenine (B156593) derivatives have shown that substitutions at the 8-position or on the 6-amino group can significantly influence their biological profile. nih.gov

The following table lists the key chemical compounds mentioned in this article.

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D-NMR, HRMS, IR, UV-Vis)

A combination of high-resolution spectroscopic methods is indispensable for the unambiguous structural elucidation of organic molecules like this compound.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for mapping the connectivity of atoms within a molecule. For this compound, these experiments would allow for the precise assignment of all proton (¹H) and carbon (¹³C) signals, confirming the structure of the 1-deazaadenine core and the hydroxy-nonyl side chain, including the relative positions of the hydroxyl and nonyl groups. While general ¹H and ¹³C NMR data are available for various deazaadenine derivatives, specific 2D-NMR datasets for this compound are not found in the current body of literature.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would confirm the molecular formula, C₁₄H₂₂N₄O, by providing a high-precision mass-to-charge ratio. Fragmentation patterns observed in tandem MS/MS experiments could further validate the structure by showing the loss of specific fragments, such as the nonyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H and C-H stretches, as well as a prominent band for the O-H stretch of the hydroxyl group.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the purine-like ring system of 1-deazaadenine. The UV-Vis spectrum would show characteristic absorption maxima that are indicative of the electronic structure of the 1-deazaadenine core.

A summary of the expected spectroscopic data is presented in the table below.

| Technique | Expected Observations for this compound |

| 2D-NMR | Correlations confirming the connectivity of the 1-deazaadenine ring and the 2-hydroxy-3-nonyl side chain. |

| HRMS | A precise mass measurement corresponding to the elemental composition C₁₄H₂₂N₄O. |

| IR | Characteristic absorption bands for N-H, C-H, and O-H functional groups. |

| UV-Vis | Absorption maxima characteristic of the 1-deazaadenine chromophore. |

X-ray Crystallography of this compound and its Complexes

The type of data that would be obtained from an X-ray crystallography study is summarized in the table below.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule, particularly of the flexible nonyl chain. |

Solution-State Conformation and Dynamics Probing (e.g., Circular Dichroism, Advanced NMR)

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation and dynamics in solution are often more relevant to its biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses chiral centers, it is expected to be optically active. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of the molecule in solution. A CD spectrum would be a unique fingerprint of the specific enantiomer and could be used to study conformational changes upon interaction with other molecules.

Advanced NMR Techniques: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which helps to define the solution-state conformation of the molecule. Relaxation time measurements can also offer insights into the dynamics of the molecule, such as the flexibility of the nonyl side chain.

Chirality and Stereoisomer Characterization and Their Implications

The 2-hydroxy-3-nonyl side chain of this compound contains two chiral centers, at the C2 and C3 positions of the nonyl chain. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers can be classified as two pairs of enantiomers (erythro and threo diastereomers).

The specific stereochemistry of the molecule is expected to have a significant impact on its biological activity, as enzymes and receptors are chiral environments. For the parent compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), it has been shown that different stereoisomers exhibit different potencies as inhibitors of adenosine (B11128) deaminase. It is therefore crucial to synthesize and characterize each stereoisomer of this compound individually. The absolute configuration of each stereoisomer would ideally be determined by X-ray crystallography of a single enantiomer or through chiroptical methods like CD spectroscopy in conjunction with theoretical calculations.

The potential stereoisomers are listed in the table below.

| Stereoisomer | Configuration at C2 | Configuration at C3 |

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

| Isomer 4 | S | R |

Mechanistic Studies of 9 2 Hydroxy 3 Nonyl 1 Deazaadenine at the Molecular Level

Enzyme Inhibition Kinetics and Characterization

9-(2-Hydroxy-3-nonyl)-1-deazaadenine is a well-characterized inhibitor of specific enzymes involved in nucleotide metabolism. Its potency and selectivity have been extensively studied, revealing a complex inhibitory mechanism.

This compound, commonly known as EHNA, is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. The erythro diastereomer of EHNA is notably more active than the threo form. nih.gov Its inhibitory constant (Ki) for ADA is in the nanomolar range, typically between 1.6 and 7.0 nM, depending on the specific experimental conditions. nih.gov

Notably, EHNA exhibits selectivity for the ADA1 isoenzyme, with ADA2 activity remaining largely unaffected by its presence. nih.gov This specificity is attributed to the presence of a hydrophobic site on ADA1, which is likely absent in ADA2, and is necessary for the formation of a complex with the aliphatic nonyl chain of EHNA. nih.gov

Beyond its well-established role as an ADA inhibitor, EHNA also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterase 2 (PDE2). nih.govwikipedia.org PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov The dual inhibition of both ADA and PDE2 by EHNA can lead to the simultaneous accumulation of adenosine and cGMP, which may act synergistically to produce various pharmacological responses. nih.gov

The inhibitory concentrations (IC₅₀) of EHNA against PDE2 have been reported from various sources, with values of 0.8 and 2 μM from human and porcine myocardium, 3.5 μM in rat hepatocytes, and 5.5 μM in human platelets. stemcell.comcaymanchem.com In contrast, EHNA is significantly less potent against other phosphodiesterase isoforms such as PDE1, PDE3, and PDE4, with IC₅₀ values greater than 100 μM. caymanchem.com

| Enzyme | Inhibitory Value (Ki/IC₅₀) | Source Tissue/Organism |

|---|---|---|

| Adenosine Deaminase (ADA) | 1.6–7.0 nM (Ki) | General |

| Phosphodiesterase 2 (PDE2) | 0.8 μM (IC₅₀) | Human Myocardium |

| Phosphodiesterase 2 (PDE2) | 2 μM (IC₅₀) | Porcine Myocardium |

| Phosphodiesterase 2 (PDE2) | 3.5 μM (IC₅₀) | Rat Hepatocyte |

| Phosphodiesterase 2 (PDE2) | 5.5 μM (IC₅₀) | Human Platelet |

| Phosphodiesterase 1 (PDE1) | > 100 μM (IC₅₀) | General |

| Phosphodiesterase 3 (PDE3) | > 100 μM (IC₅₀) | General |

| Phosphodiesterase 4 (PDE4) | > 100 μM (IC₅₀) | General |

The inhibition of adenosine deaminase by EHNA is characterized by a multi-step mechanism. Initially, it acts as a classical competitive inhibitor, where it competes with the natural substrate, adenosine, for binding to the active site of the enzyme. nih.govresearchgate.net This is followed by a subsequent, slower rearrangement of the enzyme-inhibitor complex, which results in a much tighter binding. nih.govresearchgate.net This two-step process classifies EHNA as a semi-tight or slow-binding inhibitor of ADA. nih.govresearchgate.net

In contrast, the inhibition of PDE2 by EHNA is classified as non-competitive. wikipedia.org A non-competitive inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site where the substrate binds. wikipedia.org This binding event alters the conformation of the enzyme, thereby reducing its catalytic activity without preventing the substrate from binding to the active site. wikipedia.org

Receptor Binding Profiling and Affinity Determination

The interaction of this compound with various biological targets, including cell surface receptors, has been investigated to understand its broader pharmacological profile.

Adenosine receptors, which are G protein-coupled receptors, are the primary targets of adenosine. sigmaaldrich.com By inhibiting adenosine deaminase, EHNA indirectly modulates the activity of these receptors by increasing the local concentration of adenosine. karger.com There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. sigmaaldrich.com The elevated levels of adenosine resulting from ADA inhibition can then activate these receptors, leading to a variety of downstream cellular responses. karger.com For instance, the activation of A₃ adenosine receptors has been linked to the induction of apoptosis in various cancer cell lines. karger.com While EHNA's effects are mediated through adenosine and its receptors, direct binding studies of EHNA to adenosine receptor subtypes are not extensively documented.

As previously mentioned, a significant secondary biological target of EHNA is phosphodiesterase 2 (PDE2). nih.govwikipedia.org EHNA selectively inhibits this enzyme, which is responsible for the degradation of cyclic nucleotides. wikipedia.orgstemcell.com This inhibition leads to an increase in intracellular levels of cGMP and cAMP, which are important second messengers in numerous signaling pathways. nih.gov

Modulation of Molecular Pathways and Signaling Cascades

The inhibitory actions of this compound on adenosine deaminase and phosphodiesterase 2 lead to the modulation of several key molecular pathways and signaling cascades.

By inhibiting ADA, EHNA increases the concentration of intracellular adenosine. karger.comnih.gov This accumulated adenosine can then be phosphorylated by adenosine kinase to form adenosine monophosphate (AMP). karger.comnih.gov The resulting increase in AMP levels can have various downstream effects on cellular metabolism and signaling.

The inhibition of PDE2 by EHNA potentiates signaling pathways that are dependent on cyclic nucleotides. nih.gov For example, in primary cultures of rat cortical neurons, EHNA was found to enhance the N-methyl-d-aspartate (NMDA) receptor-activated increase in cGMP, without affecting cAMP concentrations. nih.gov In the cardiovascular system, both cAMP and cGMP play crucial roles in regulating myocardial function, and the dual inhibition of ADA and PDE2 by EHNA can lead to a synergistic accumulation of adenosine and cGMP, mediating diverse pharmacological responses. nih.gov

Furthermore, EHNA has been shown to influence mRNA editing. In primary cultured cortical cells, treatment with EHNA led to a reduction in the editing of serotonin 2C receptor (5-HT2CR) mRNA at specific sites. nih.gov This suggests that EHNA can modulate the function of certain neurotransmitter receptors through its effects on post-transcriptional modification.

Impact on Kinase Activities

Current scientific literature does not provide direct evidence of this compound (1-deaza-EHNA) exhibiting inhibitory activity against protein kinases. Extensive research into the biological activities of this compound and its parent analogue, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), has primarily focused on their roles as inhibitors of adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2). wikipedia.orgcaymanchem.com

A comparative study on the inhibition of adenosine deaminase from various sources by deaza analogues of EHNA demonstrated that 1-deaza-EHNA is a good inhibitor of this enzyme, although less potent than 3-deaza-EHNA and EHNA itself. nih.gov The primary mechanism of action of these compounds is centered on the purine and erythro-nonyl binding sites of adenosine deaminase. nih.gov While these enzymes play crucial roles in cellular signaling, they are not classified as kinases.

Further investigation is required to determine if this compound possesses any off-target effects on the kinome. However, based on the available data, its primary molecular impact does not appear to involve the direct inhibition of kinase activities.

Influence on Gene Expression and Protein Synthesis

The direct influence of this compound on global gene expression and protein synthesis has not been extensively characterized. However, studies on its parent compound, EHNA, provide insights into its potential effects on these cellular processes.

EHNA, as an inhibitor of adenosine deaminase, can modulate intracellular adenosine levels, which in turn can influence various cellular pathways, including those involved in gene expression. nih.gov For instance, in the context of viral infections, EHNA has been shown to inhibit the replication of herpes simplex virus (HSV) by affecting the synthesis of viral DNA and RNA. cngb.orgnih.gov In combination with cordycepin, EHNA can lead to a significant inhibition of RNA synthesis. cngb.orgnih.gov

Furthermore, EHNA has been observed to affect mRNA editing. A study on primary cultured cortical cells showed that EHNA could reduce the editing efficacy of 5-HT2CR mRNA at specific sites. nih.gov This suggests that by altering adenosine deaminase activity, these compounds can indirectly influence the processing of genetic information.

While these findings relate to EHNA, the structural similarity and shared primary target of adenosine deaminase suggest that this compound could have similar, though potentially less potent, effects on gene expression and protein synthesis. Direct studies on the 1-deaza analogue are needed to confirm these potential activities.

Intracellular Fate and Metabolic Transformations of this compound

The intracellular fate and metabolic transformations of this compound are not well-documented in the current scientific literature. Much of the available information is extrapolated from studies of its parent compound, EHNA.

Cellular Uptake Mechanisms

Specific mechanisms for the cellular uptake of this compound have not been identified. The lipophilic nature of the nonyl side chain suggests that passive diffusion across the cell membrane may play a role in its entry into cells.

A study investigating the effects of EHNA on intestinal permeability in a sepsis model showed that it could decrease intestinal permeability. nih.gov While this study does not elucidate the specific transporters involved in the uptake of EHNA into intestinal cells, it suggests an interaction with cellular membranes that influences their barrier function. Further research is necessary to determine if this compound utilizes any specific nucleoside transporters or other uptake mechanisms to enter cells.

Biotransformation Pathways and Metabolite Identification

There is a lack of specific information regarding the biotransformation pathways and metabolite identification of this compound. A study focused on the synthesis and biological evaluation of putative metabolites of the parent compound, (+)-erythro-9-(2S-hydroxy-3R-nonyl)adenine, provides some potential insights into how these types of compounds might be metabolized. documentsdelivered.com This study synthesized various derivatives, including those with modifications to the nonyl chain, to explore structure-activity relationships. documentsdelivered.com

It is plausible that the metabolism of this compound could involve oxidation or other modifications of the nonyl side chain, similar to what has been proposed for EHNA. However, without direct experimental evidence, the metabolic fate of this compound remains speculative. Advanced analytical techniques such as mass spectrometry-based metabolomics would be required to identify and characterize the metabolites of this compound in biological systems. escholarship.orgmdpi.commdpi.com

Preclinical Biological Evaluation of 9 2 Hydroxy 3 Nonyl 1 Deazaadenine

In Vitro Cellular Models

Effects on Cell Proliferation and Cell Cycle Progression in Relevant Disease Models (e.g., oncology, virology, immunology)

In vitro studies have demonstrated the biological activity of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine in both oncology and virology models.

Oncology: Research comparing 1-deaza-EHNA to its parent compound and other analogues showed that it possesses antitumor activity. nih.gov The activity was found to be comparable to the reference compound 1-beta-D-arabinofuranosyladenine (ara-A). nih.gov Notably, the study indicated that the observed antitumor and antiviral effects are not correlated with the compound's ability to inhibit adenosine (B11128) deaminase. nih.gov

| Compound | In Vitro Antitumor Activity | Reference Compound |

| This compound | Comparable | 1-beta-D-arabinofuranosyladenine (ara-A) |

Virology: In antiviral assays, this compound was found to be an effective inhibitor of viral replication. nih.gov Specifically, it demonstrated activity against human respiratory syncytial virus (HRSV), where it was shown to be as potent as its parent compound, EHNA. nih.gov

| Compound | Virus | Activity (MIC) |

| This compound | Human Respiratory Syncytial Virus (HRSV) | 6.25 µg/mL |

| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Human Respiratory Syncytial Virus (HRSV) | 6.25 µg/mL |

Induction of Programmed Cell Death Pathways (e.g., apoptosis, autophagy)

Currently, there is no available research data detailing the specific effects of this compound on the induction of programmed cell death pathways such as apoptosis or autophagy.

Immunomodulatory Effects on Immune Cell Lines

Information regarding the immunomodulatory effects of this compound on immune cell lines is not available in the reviewed scientific literature.

Transcriptomic and Proteomic Signatures in Treated Cells

There are no published studies on the transcriptomic or proteomic signatures in cells treated with this compound.

In Vivo Animal Models for Proof-of-Concept

Efficacy Assessments in Specific Disease Models (e.g., xenograft models, infectious disease models)

Based on the available scientific literature, there are no specific efficacy assessments for this compound as a monotherapy in in vivo animal models, such as xenograft or infectious disease models. One study noted that a related compound, 3-deaza-EHNA, only demonstrated in vivo antitumor activity when used in combination with ara-A. nih.gov

Pharmacodynamic Biomarker Evaluation

The primary pharmacodynamic action of this compound, also known as 1-deaza-EHNA, is the inhibition of adenosine deaminase (ADA). The inhibitory potential of this compound has been quantified and compared to its parent compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), and other analogues. The evaluation of ADA inhibition serves as a key pharmacodynamic biomarker for assessing the compound's biological activity.

In comparative studies, 1-deaza-EHNA demonstrated significant inhibitory activity against adenosine deaminase, with an inhibitory constant (Ki) of 1.2 x 10-7 M nih.gov. While its parent compound, EHNA, is a potent inhibitor of ADA, the substitution of a nitrogen atom for a methine group at the 1-position of the purine (B94841) ring, to form 1-deaza-EHNA, results in a compound that is still a good inhibitor of the enzyme nih.gov.

EHNA, the parent compound, is a potent inhibitor of both adenosine deaminase and phosphodiesterase 2 (PDE2) wikipedia.orgcaymanchem.comtocris.com. The 50% inhibitory concentrations (IC50) for EHNA have been established in various systems, providing a benchmark for its deaza analogues. For instance, the IC50 for EHNA against adenosine deaminase in human red blood cells is 1.2 µM caymanchem.com. Its selective inhibition of cGMP-stimulated PDE2 occurs with IC50 values ranging from 0.8 to 4 µM in different tissues caymanchem.comtocris.com. The inhibitory activities of 1-deaza-EHNA and its parent compound EHNA are summarized in the table below.

| Compound | Target Enzyme | Inhibitory Value | System |

|---|---|---|---|

| This compound (1-deaza-EHNA) | Adenosine Deaminase (ADA) | Ki = 1.2 x 10-7 M | Not Specified |

| erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) | Adenosine Deaminase (ADA) | IC50 = 1.2 µM | Human Red Blood Cells |

| erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) | Phosphodiesterase 2 (PDE2) | IC50 = 0.8 µM | Human Myocardium |

| erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) | Phosphodiesterase 2 (PDE2) | IC50 = 2 µM | Porcine Myocardium |

Further pharmacodynamic effects can be observed through the downstream consequences of ADA inhibition. In vivo studies in mice with the parent compound EHNA demonstrated that total inhibition of ADA led to a significant increase in the conversion of [2-3H]adenosine to [2-3H]ATP nih.gov. However, high single oral doses of EHNA did not have an effect on the total blood pools of ATP and Guanosine Triphosphate (GTP) nih.gov.

Systemic Exposure and Distribution in Biological Fluids

Pharmacokinetic studies detailing the systemic exposure and distribution of this compound are not extensively available. However, research on the closely related parent compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), in CBA mice provides insight into its pharmacokinetic profile following oral administration nih.gov.

The in vivo inhibition of adenosine deaminase (ADA) was used as a measure of the compound's activity and persistence in the system. Following a single oral dose of EHNA, the duration of ADA inhibition was dose-dependent. These findings indicate that EHNA is orally bioavailable and distributes systemically to exert its enzymatic inhibition. The measurement of tritiated water (3H2O) in the blood after an injection of [2-3H]adenosine served as an indirect assay of in vivo ADA activity and, consequently, the systemic exposure to the inhibitor nih.gov.

The key pharmacokinetic parameters related to the duration of action for EHNA in mice are presented in the table below.

| Oral Dose of EHNA | Pharmacodynamic Effect | Duration of Effect |

|---|---|---|

| 50 mg/kg | Total inhibition of ADA | 4 hours |

| 3 mg/kg | 50% decrease in deamination | 2-6 hours |

Studies in mice also showed that daily administration of a high dose (100 mg/kg) for seven days did not alter the recovery rate of ADA, suggesting no cumulative inhibition under that regimen nih.gov. While these data pertain to EHNA, they provide a foundational understanding of the likely systemic behavior of its deaza analogues, such as this compound, though direct studies are required for confirmation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 9 2 Hydroxy 3 Nonyl 1 Deazaadenine Analogs

Design Principles for 9-(2-Hydroxy-3-nonyl)-1-deazaadenine Derivatives

The design of derivatives related to this compound originates from its parent compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a potent inhibitor of adenosine (B11128) deaminase (ADA) and phosphodiesterase 2 (PDE2). researchgate.netwikipedia.orgtocris.com The primary design strategy involves investigating the structural requirements for potent inhibition of ADA by modifying the adenine (B156593) portion of the EHNA molecule. nih.gov

A key design principle has been the application of isosteric replacement, where nitrogen atoms in the purine (B94841) ring are substituted with carbon atoms (methine groups). nih.gov This approach led to the synthesis of various deaza analogs, such as 1-deaza-EHNA and 3-deaza-EHNA, to probe the role of specific nitrogen atoms in the pyrimidine (B1678525) portion of the purine ring system for enzymatic binding. nih.gov The rationale is that such substitutions, while maintaining a similar molecular shape, can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule, thereby providing insights into the binding interactions with the target enzyme. nih.gov Further simplifications of the core structure, including the opening of the pyrimidine ring, have also been explored to identify the minimal pharmacophore required for activity. researchgate.net

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications of both the aliphatic side chain and the heterocyclic core of this compound and its parent compound EHNA have been crucial in developing a comprehensive SAR.

The erythro-9-(2-hydroxy-3-nonyl) side chain is recognized as a critical component for binding to a hydrophobic region at or near the active site of the target enzyme. researchgate.net Several modifications to this chain have been investigated to understand its role in biological activity.

Hydroxylation: The introduction of additional hydroxyl groups at various positions on the nonyl chain has been explored. For instance, the synthesis of 9'-hydroxy-(+)-EHNA and 8'-hydroxy-(+)-EHNA resulted in compounds that retained high potency as ADA inhibitors, suggesting that substitutions at the terminal end of the nonyl chain are well-tolerated and could be a site for further modification. documentsdelivered.com

Unsaturation: The introduction of double bonds into the nonyl side chain has also been studied. Among 5',6'-unsaturated derivatives, the Z-isomer was found to be the most potent inhibitor of adenosine deaminase, although it was threefold less active than (+)-EHNA. researchgate.net

Aromatic and Oxo Derivatives: Replacement of parts of the nonyl chain with aromatic rings or the introduction of an oxygen atom (oxo derivative) has been investigated. For 9-aralkyladenines, a minimum of two carbon atoms separating the aromatic ring from the adenine-bearing carbon was found to be essential for achieving ADA inhibitory activity comparable to or slightly greater than that of (+)-EHNA. researchgate.net Conversely, replacing the C-5' carbon with an oxygen atom led to a reduction in potency. researchgate.net

These findings underscore the importance of the length, conformation, and hydrophobic character of the side chain for effective interaction with the enzyme.

Modifications to the heterocyclic core have provided significant insights into the requirements for potent ADA inhibition. The isosteric substitution of nitrogen atoms with carbon has been a particularly fruitful strategy.

Deaza Analogs: The replacement of nitrogen at position 1 (1-deaza-EHNA) and position 3 (3-deaza-EHNA) of the adenine ring resulted in potent ADA inhibitors. nih.gov Inhibition studies showed that 3-deaza-EHNA has an inhibitory activity comparable to the parent compound, EHNA, while 1-deaza-EHNA is also a good inhibitor, though less potent. nih.gov This indicates that the isosteric substitution of pyrimidine nitrogens with carbon is tolerated at the enzymatic binding site. nih.gov

Other Deaza Positions: In contrast, substituting the nitrogen at position 7 with a methine group (7-deaza-EHNA) led to a dramatic decrease in inhibitory activity. nih.gov The combination of substitutions, as seen in 1,3-dideaza-EHNA, also resulted in a significant loss of potency compared to the monodeaza analogs. nih.gov

Role of the 6-Amino Group: The 6-amino group plays an important role in the binding to the enzyme, particularly when the N1 nitrogen is present. This combination confers the characteristics of a semitight inhibitor. nih.gov Removal of this group in the 6-deamino analogs was also investigated. nih.gov

The following table summarizes the inhibitory activity of various deaza analogs against adenosine deaminase.

| Compound | Modification to EHNA Core | Ki (Inhibition Constant) |

| EHNA | Parent Compound | 6.3 x 10-9 M |

| 1-Deaza-EHNA | N1 replaced by CH | 1.2 x 10-7 M |

| 3-Deaza-EHNA | N3 replaced by CH | 6.3 x 10-9 M |

| 7-Deaza-EHNA | N7 replaced by CH | 4 x 10-4 M |

Data sourced from studies on ADA from calf intestine. nih.govnih.gov

Identification of Key Structural Determinants for Potency and Selectivity

Through extensive SAR studies, several key structural features have been identified as crucial determinants for the potency and selectivity of these compounds as ADA inhibitors.

The Hydrophobic Side Chain: The (2R,3S)-erythro configuration of the 2-hydroxy-3-nonyl side chain is a primary determinant of high-affinity binding. This hydrophobic moiety is believed to interact with a corresponding hydrophobic pocket within the enzyme's active site. researchgate.net

The Purine-like Core: The integrity and electronic properties of the heterocyclic core are vital. Specifically, the nitrogen at position 3 (N-3) appears to be critical for inhibitory activity. researchgate.net While the nitrogen at position 1 can be replaced with carbon with only a modest loss of activity, the presence of nitrogen at position 7 is crucial for high potency. nih.govnih.gov

The 6-Amino Group: This group contributes significantly to the binding affinity, likely through hydrogen bonding interactions within the active site of ADA. Its importance is highlighted by the observation that its contribution is most significant when N1 is also present. nih.gov

These determinants collectively ensure a precise fit and strong interaction with the target enzyme, leading to potent inhibition.

Ligand Efficiency and Lipophilicity Optimization for Biological Activity

In modern drug design, potency alone is not the sole indicator of a promising therapeutic agent. Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are increasingly used to guide the optimization process. sciforschenonline.org These metrics relate the potency of a compound to its size and lipophilicity, respectively, helping to avoid the development of large, greasy molecules ("molecular obesity") that often have poor pharmacokinetic properties. sciforschenonline.org

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically the number of heavy atoms). While specific LE values for this compound are not detailed in the available literature, the principle of simplification, such as the opening of the pyrimidine ring to create imidazole (B134444) derivatives, aligns with the goal of achieving high efficiency from a smaller molecular scaffold. researchgate.net

Computational Chemistry and Molecular Modeling of 9 2 Hydroxy 3 Nonyl 1 Deazaadenine

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For 9-(2-Hydroxy-3-nonyl)-1-deazaadenine, the primary biological target identified is Adenosine (B11128) Deaminase (ADA), an enzyme crucial in purine (B94841) metabolism.

Docking simulations of 1-deaza-EHNA into the active site of ADA are performed to understand the binding mode and intermolecular interactions that drive its inhibitory activity. The crystal structure of ADA, often in complex with other inhibitors, provides the three-dimensional template for these simulations. Studies on related deaza-analogues have shown that the isosteric replacement of a pyrimidine (B1678525) nitrogen with carbon can be well-tolerated within the enzymatic binding site.

While specific docking studies for 1-deaza-EHNA are not extensively published, the interactions can be inferred from its parent compound, EHNA, and other ADA inhibitors. Key interactions typically involve:

Hydrogen Bonding: The 6-amino group and the 2'-hydroxyl group of the nonyl chain are critical for forming hydrogen bonds with active site residues.

Hydrophobic Interactions: The long nonyl chain fits into a hydrophobic pocket within the enzyme, contributing significantly to binding affinity.

Coordination: The active site of ADA contains a crucial zinc ion, and interactions with this metal cofactor are vital for the binding of many potent inhibitors.

| Ligand Moiety | Interaction Type | Potential Interacting Residue(s) in ADA | Significance |

|---|---|---|---|

| 1-Deazapurine Ring | π-π Stacking | His17, Phe64 | Stabilizes the orientation of the heterocyclic core. |

| 6-Amino Group | Hydrogen Bond | Asp295, Asp296 | Anchors the ligand in the active site. |

| 2'-Hydroxyl Group | Hydrogen Bond / Metal Coordination | His238, Zn2+ ion | Crucial for high-affinity binding and inhibition. |

| Nonyl Chain | Hydrophobic Interactions | Val158, Pro159, Ile185 | Occupies a hydrophobic channel, enhancing binding affinity. |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights beyond the static picture of molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose, the flexibility of the protein and ligand, and the energetics of their interaction.

For the this compound-ADA complex, MD simulations can:

Assess Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted orientation or if it undergoes significant conformational changes. plos.org

Characterize Conformational Changes: The binding of an inhibitor can induce conformational changes in the enzyme. MD simulations can track these changes, such as the movement of flexible loops around the active site, which can be critical for the inhibitory mechanism. plos.orgnih.gov

Identify Key Residues: Analysis of the simulation can pinpoint specific amino acid residues that form persistent and stable interactions with the ligand, highlighting them as "hotspots" for binding. nih.gov Studies on other ADA inhibitors have identified residues like His17, Gly184, Asp295, and Asp296 as crucial for inhibitor binding. nih.gov

These simulations would allow for a detailed comparison between the dynamics of ADA when bound to EHNA versus 1-deaza-EHNA, explaining differences in their inhibitory potency.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. scholaris.ca For this compound, these calculations are valuable for understanding how the substitution of N1 with a carbon atom affects its intrinsic properties.

Key applications of QC calculations include:

Charge Distribution: Calculating the partial atomic charges across the molecule reveals the distribution of electron density. This is fundamental for understanding electrostatic interactions with the target protein. The replacement of the relatively electronegative nitrogen with a carbon-hydrogen group significantly alters the charge landscape of the purine-like ring.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's van der Waals surface provides a visual representation of electron-rich and electron-poor regions, which are crucial for molecular recognition and non-covalent interactions. plos.org

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Conformational Analysis: QC methods can be used to calculate the energies of different conformations of the molecule, identifying the most stable (lowest energy) shapes. nih.gov This is important for understanding the preferred conformation of the ligand before it binds to the target.

These theoretical calculations provide foundational data that can be used to parameterize the molecule for classical simulations like MD and to rationalize structure-activity relationships on an electronic level.

Ligand-Based and Structure-Based Design Approaches

The development of analogs of this compound utilizes both ligand-based and structure-based design strategies to improve potency, selectivity, and other pharmacological properties.

Ligand-Based Design: This approach relies on the knowledge of known active molecules (ligands) to develop new ones. By comparing the chemical structures and biological activities of a series of related compounds, a structure-activity relationship (SAR) can be established. researchgate.nettemple.edu For 1-deaza-EHNA, SAR studies have shown:

The isosteric substitution of pyrimidine nitrogens (N1 or N3) with carbon is tolerated at the ADA binding site. researchgate.net

The 3-deaza analog (3-deaza-EHNA) exhibits inhibitory activity comparable to the parent compound, EHNA, while the 1-deaza analog is a good but less potent inhibitor. researchgate.net

The 6-amino group is a key contributor to the binding affinity. researchgate.net

This information guides the design of new molecules by suggesting which positions on the scaffold are amenable to modification.

Structure-Based Design: This method leverages the 3D structural information of the biological target, in this case, the crystal structure of ADA. drugbank.comethernet.edu.et By visualizing the active site, medicinal chemists can rationally design new ligands that fit precisely and form optimal interactions. For example, if the active site has an unfilled hydrophobic pocket, the nonyl chain of 1-deaza-EHNA could be extended or modified with different functional groups to occupy that space, potentially increasing binding affinity. drugbank.com Structure-based design was instrumental in developing novel, highly potent non-nucleoside ADA inhibitors by optimizing how the ligand utilizes hydrophobic spaces within the enzyme's active site. drugbank.comresearchgate.net

| Compound | Modification | Relative Inhibitory Potency |

|---|---|---|

| EHNA | Parent Compound (Adenine base) | High |

| 3-deaza-EHNA | N3 of purine ring replaced by CH | High (comparable to EHNA) |

| 1-deaza-EHNA | N1 of purine ring replaced by CH | Moderate (less potent than EHNA) |

| 7-deaza-EHNA (Tubercidin analog) | N7 of purine ring replaced by CH | Poor/Inactive |

In Silico Prediction of Bioavailability and Distribution (excluding human-specific ADME parameters)

Early-stage prediction of a molecule's physicochemical properties is crucial for assessing its drug-likeness and potential for good bioavailability. Various computational models are used to estimate these properties based on the molecule's 2D structure, avoiding the need for initial synthesis and experimental testing. These predictions focus on fundamental properties that influence how a compound might be absorbed and distributed in a biological system.

For this compound, key predicted physicochemical properties include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is critical for membrane permeability.

Topological Polar Surface Area (TPSA): Estimates the surface area of polar atoms, correlating with transport properties.

Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and the ability to form hydrogen bonds with biological targets and water.

Rotatable Bonds: A measure of molecular flexibility, which can impact binding affinity and bioavailability.

These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of "drug-likeness." While these rules are not absolute, they offer a valuable filter for prioritizing compounds in the early stages of drug discovery.

| Property | Predicted Value | Significance for Bioavailability/Distribution |

|---|---|---|

| Molecular Formula | C15H24N4O | - |

| Molecular Weight | 276.38 g/mol | Falls within typical range for good oral bioavailability (< 500). |

| LogP (calculated) | ~2.5 - 3.0 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good potential for intestinal absorption and cell permeation. |

| Hydrogen Bond Donors | 2 | Adheres to guidelines for good membrane permeability (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Adheres to guidelines for good membrane permeability (≤ 10). |

| Number of Rotatable Bonds | 8 | Indicates a degree of conformational flexibility. |

Future Directions and Research Opportunities for 9 2 Hydroxy 3 Nonyl 1 Deazaadenine

Exploration of Novel Biological Targets and Therapeutic Areas

While the primary known biological target of EHNA analogues is adenosine (B11128) deaminase (ADA), a crucial area of future research for 9-(2-Hydroxy-3-nonyl)-1-deazaadenine lies in the exploration of novel biological targets. nih.govnih.gov The parent compound, EHNA, is also known to inhibit phosphodiesterase type 2 (PDE2), an enzyme involved in cyclic nucleotide signaling. wikipedia.orgtocris.comcaymanchem.combio-gems.com A key research direction would be to systematically screen this compound against a panel of phosphodiesterases and other enzymes to identify potential new targets. The discovery of novel targets could significantly broaden its therapeutic applications beyond its current scope of antiviral and antineoplastic research. nih.gov

Identifying new therapeutic areas is a direct extension of discovering novel targets. For instance, if this compound is found to modulate specific enzymes involved in neuro-inflammation or cardiovascular regulation, it could be repurposed for neurodegenerative diseases or heart conditions. Given that EHNA has been investigated for its effects on 5-HT2CR mRNA editing in cortical cells, exploring similar neurological pathways for the 1-deazaadenine analogue is a promising avenue. nih.gov The established antitumor activity of deaza-EHNA analogues also suggests that further investigation into its efficacy against a wider range of cancers is warranted. nih.gov

Development of Advanced Delivery Systems (e.g., prodrugs, nanocarriers)

To enhance the therapeutic efficacy of this compound, the development of advanced delivery systems is paramount. Such systems are designed to improve the compound's pharmacokinetic profile, increase its bioavailability, and enable targeted delivery to specific tissues, thereby maximizing its therapeutic effect while minimizing potential side effects. genesispub.org

Prodrugs , which are inactive precursors that are converted to the active drug within the body, could be designed to improve the oral absorption and cellular uptake of this compound. Nanocarriers , such as liposomes and polymeric nanoparticles, offer another sophisticated approach for targeted drug delivery. genesispub.org These systems can encapsulate the compound, protecting it from degradation and facilitating its accumulation at the site of action, such as a tumor or an area of viral infection.

| Delivery System | Potential Advantages for this compound |

| Prodrugs | Improved oral bioavailability, enhanced cell membrane permeability, and increased metabolic stability. |

| Liposomes | Biocompatible carriers that can deliver the compound across biological barriers like the blood-brain barrier. genesispub.org |

| Polymeric Nanoparticles | Allow for controlled and sustained release of the drug, and can be surface-modified for active targeting of specific cells or tissues. |

| Micelles | Can enhance the solubility of poorly soluble compounds and improve their circulation time in the body. genesispub.org |

Integration with Combination Therapies

The integration of this compound into combination therapy regimens holds significant promise for improving treatment outcomes, particularly in the fields of oncology and virology. Research on its parent compound and other deaza analogues has already demonstrated the potential for synergistic effects when combined with other therapeutic agents. nih.govnih.gov

For example, 3-Deaza-EHNA has been shown to potentiate the antitumor activity of ara-A (vidarabine) in vitro. nih.gov A crucial future direction is to systematically evaluate the synergistic potential of this compound with a range of standard chemotherapeutic drugs and targeted anticancer agents. In the context of viral infections, studies on EHNA have shown that it can enhance the antiviral potency of other agents like 9-beta-D-arabinofuranosyladenine and cordycepin. nih.govnih.gov Investigating similar combination strategies for this compound against a variety of viruses, including herpes simplex virus and HIV, could lead to more effective antiviral treatments. nih.govnih.gov

Methodological Advancements in Characterization and Evaluation

Future progress in the research and development of this compound will depend on methodological advancements in its characterization and biological evaluation. The development of high-throughput screening assays will be essential for efficiently exploring its activity against a wide array of biological targets.

Furthermore, advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are necessary for detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of more sophisticated preclinical models, including three-dimensional (3D) cell cultures and patient-derived xenografts, will provide more accurate predictions of its therapeutic efficacy in humans.

Translational Research Potential and New Chemical Biology Tools

This compound possesses significant translational research potential, serving as a valuable chemical scaffold for the development of new research tools. By chemically modifying its structure, it is possible to create novel molecular probes to investigate the biological functions of its targets in greater detail.

For instance, attaching fluorescent tags or affinity labels to the this compound molecule could enable researchers to visualize the subcellular localization of its target enzymes and to identify their interaction partners within the cell. These chemical biology tools would be invaluable for elucidating the complex cellular pathways in which these enzymes are involved and for validating them as therapeutic targets for various diseases. Such research is fundamental for translating basic scientific discoveries into new clinical applications.

Q & A

Basic Question: What is the biochemical mechanism of action of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine, and how does it interact with adenosine deaminase (ADA)?

Answer:

this compound is a competitive inhibitor of adenosine deaminase (ADA), an enzyme critical in purine metabolism. It binds to the active site of ADA, which contains conserved residues such as histidine (H214), cysteine (C262), and aspartic acids (D295/D296) . The compound’s hydroxyl-nonyl chain facilitates hydrophobic interactions, while the deazaadenine moiety mimics adenosine, blocking substrate access. Zinc ions (Zn²⁺) are essential cofactors for ADA activity, and inhibition is reversed by chelating agents like EDTA. Heavy metal ions (Ag⁺, Hg²⁺, Cu²⁺) also antagonize ADA, suggesting shared binding regions .

Advanced Question: How can researchers design in vivo experiments to study the cardioprotective effects of this compound in ischemia-reperfusion injury models?

Answer:

A validated approach involves using canine models of off-pump acute myocardial infarction. Preconditioning or postconditioning with this compound (e.g., 10 µM) combined with p-nitrobenzylthioinosine (es-ENT1 inhibitor) reduces ventricular fibrillation incidence and regional contractile dysfunction post-reperfusion. Key metrics include:

- Electrophysiological monitoring : Ventricular fibrillation duration and cardioversion requirements.

- Functional assessment : Strain-rate imaging for regional myocardial dysfunction.

- Biochemical endpoints : Measurement of adenosine levels and ADA activity in tissue homogenates .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard for purity assessment (>98%) . For complex matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) using isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) improves sensitivity and minimizes matrix effects. Sample preparation should include protein precipitation with acetonitrile and solid-phase extraction for lipid-rich tissues .

Advanced Question: How do species-specific differences in ADA structure impact the inhibitory efficacy of this compound?

Answer:

ADA from bovine spleen (Bos taurus) is highly sensitive to this compound (IC₅₀ ~50 nM), while Camelus dromedaries ADA is less responsive due to divergent active-site residues. Comparative studies should:

- Use homology modeling : Align ADA sequences to identify critical residue variations (e.g., H214 in bovine vs. Q225 in camel).

- Validate with kinetic assays : Measure Ki values under standardized conditions (pH 7.4, 25°C) .

- Cross-test inhibitors : Include purine riboside as a positive control for conserved inhibition pathways .

Advanced Question: What strategies resolve contradictions in pharmacokinetic data for this compound across preclinical models?

Answer:

Discrepancies in bioavailability (e.g., Rhesus monkey vs. rodent models) arise from differences in hepatic metabolism and plasma protein binding. To address this:

- Conduct species-specific metabolic profiling : Use liver microsomes to identify cytochrome P450 isoforms involved.

- Adjust dosing regimens : Account for clearance rates (e.g., t½ = 2.1 hours in monkeys vs. 0.8 hours in mice).

- Apply physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict in vivo outcomes .

Basic Question: What enzyme inhibition assays are optimal for evaluating this compound in vitro?

Answer:

A coupled spectrophotometric assay using ADA (0.1 U/mL), adenosine (1 mM), and a chromogenic substrate (e.g., nitroblue tetrazolium) is effective. Inhibition is quantified by measuring the decrease in absorbance at 570 nm over 10 minutes. Include Zn²⁺ (10 µM) to stabilize ADA and EDTA (5 mM) as a negative control .

Advanced Question: How does structural modification of the hydroxy-nonyl chain influence the inhibitory potency of 1-deazaadenine derivatives?

Answer:

Shortening the alkyl chain (e.g., from C9 to C7) reduces hydrophobicity and ADA affinity by 30–50%. Conversely, introducing branched hydroxyl groups (e.g., 3-hydroxy vs. 2-hydroxy) enhances binding entropy. Synthetic routes should prioritize:

- Stereochemical purity : Use chiral chromatography to isolate erythro isomers, which exhibit higher activity than threo forms.

- Structure-activity relationship (SAR) analysis : Compare IC₅₀ values of analogs using molecular docking simulations .

Advanced Question: What combinatorial approaches enhance the therapeutic potential of this compound in oncology?

Answer:

Co-administration with deoxycoformycin (a potent ADA inhibitor) synergistically increases intracellular deoxyadenosine levels, inducing apoptosis in leukemia cells. In murine models, this combination reduces tumor volume by 60% versus monotherapy. Dose optimization is critical to mitigate hematotoxicity .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While not classified as hazardous, use PPE (gloves, lab coat) to avoid dermal exposure. Store at –20°C in airtight containers. For spills, neutralize with 10% sodium bicarbonate and dispose via chemical waste protocols. Toxicity screening in HEK293 cells (IC₅₀ > 100 µM) suggests low acute risk .

Advanced Question: How can researchers validate the translational relevance of this compound in human disease models?

Answer:

Use patient-derived xenografts (PDXs) or organoids to replicate human ADA expression profiles. Pair with transcriptomic analysis (RNA-seq) to identify biomarkers (e.g., ADA overexpression) predictive of response. For cardiovascular studies, integrate human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to model ischemia-reperfusion injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.